

Rineterkib (LTT462) discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and Development of **Rineterkib** (LTT462)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, **Rineterkib** targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors, providing a strong rationale for the development of direct ERK inhibitors.[1] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Rineterkib**, presenting key data in structured tables and visualizing essential pathways and processes.

Discovery and Rationale

The development of **Rineterkib** was initiated to address the significant clinical challenge of acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1] Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming resistance and treating MAPK-driven cancers.[1][2]

The discovery process for **Rineterkib** began with a docking-model-assisted scaffold hybridization approach, which identified an aminopyridine core as a promising starting point.







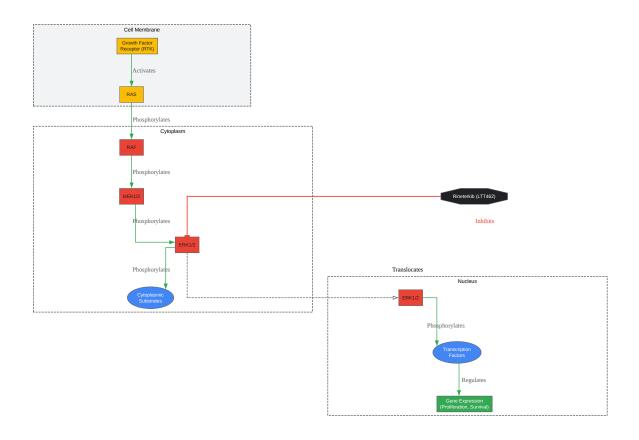
Through a campaign of medicinal chemistry, further modifications including the addition of pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its residence time on the target protein, ERK2. This iterative process of design and synthesis ultimately led to the identification of LTT462 (**Rineterkib**).[1]

Mechanism of Action

Rineterkib is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, **Rineterkib** effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5] Some evidence also suggests **Rineterkib** may possess dual inhibitory activity against both RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted below.





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Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by **Rineterkib**.

Preclinical Data

Rineterkib has demonstrated potent and promising activity in a range of preclinical models.

In Vitro Activity & Physicochemical Properties

The in vitro potency and key physicochemical properties of **Rineterkib** are summarized below. [1]



Parameter	Value
Potency	
Activated ERK1/2 Kinase IC50	0.041 nM
A375 pFRA Assay EC50	38 nM
A375 CTG Assay EC50	48 nM
Target Residence Time	
Activated ERK2 (aERK2)	265 min
Inactive ERK2 (iERK2)	3 min
Physicochemical Properties	
LogD	1.8
Aqueous Solubility	980 μΜ
In Vitro Safety	
CYP Inhibition	Negligible (> 30 μM)

In Vivo Pharmacokinetics

Pharmacokinetic profiles were established in multiple species, demonstrating good oral bioavailability in higher species.[1]



Parameter	Mouse	Rat	Dog
Dose (IV / PO)	2.5 / 10 mg/kg	1.7 / 10 mg/kg	0.1 / 1 mg/kg
Bioavailability	20%	34%	67%
AUCinf,po (μM·h)	4.2	4.0	3.0
Cmax (μM)	0.7	0.6	0.4
Clearance (mL/min·kg)	16	24	6.4
Vss (L/kg)	2.1	5.6	6.1
Half-life (IV, h)	3.6	4.8	15
Plasma Protein Binding	96%	96%	88%

In Vivo Efficacy

Rineterkib showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375 melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC) subcutaneous xenograft model, oral administration of **Rineterkib** at 50 and 75 mg/kg resulted in significant reductions in tumor volume.[7][8]

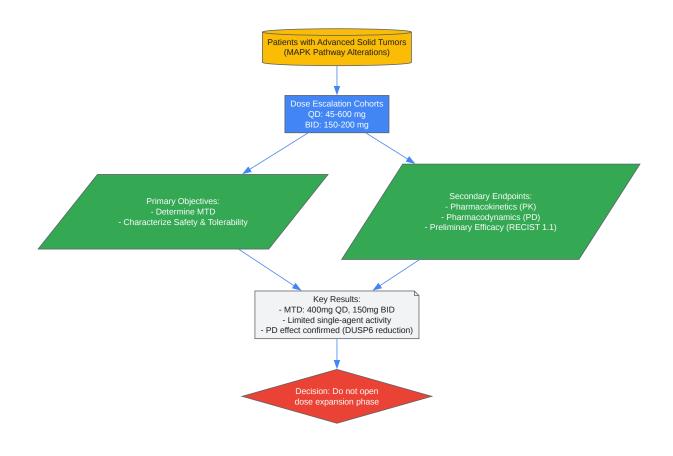
Clinical Development

Rineterkib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans.

Phase I Dose-Escalation Study (NCT02711345)

A first-in-human, Phase I, open-label, dose-escalation study was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[6][9]





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Caption: Workflow of the Phase I dose-escalation study for **Rineterkib** (NCT02711345).

Key Clinical Findings:

- Patient Population: 65 patients were enrolled with various advanced solid tumors, most commonly colorectal, ovarian, and pancreatic cancers.[9]
- Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related adverse events (TRAEs) were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with retinopathy being the most frequent (6%).[6][9]
- Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[6][9]



- Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to 450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]
- Pharmacodynamics: Rineterkib successfully inhibited ERK1/2 and reduced the expression
 of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative
 to baseline in most evaluated patients, confirming target engagement.[6][9][10]
- Efficacy: As a monotherapy, **Rineterkib** showed limited clinical activity.[6][9] The best overall response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response (-33.9% change in target lesions) was noted in one patient with BRAF-mutated cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the dose-expansion phase of the study.[10]

Combination Therapy Trials

Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes, subsequent clinical development has focused on combination strategies.

- NCT02974725 and NCT04417621: Phase Ib/II trials investigating Rineterkib in combination with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.
- NCT04097821: A study evaluating Rineterkib in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.[4][11]

Experimental Protocols

Detailed, proprietary experimental protocols from Novartis are not publicly available. The following sections describe generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Assay (IC₅₀ Determination)

- Objective: To determine the concentration of Rineterkib required to inhibit 50% of ERK1/2 kinase activity.
- Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide



substrate and ATP in a buffered solution. **Rineterkib** is added at various concentrations. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A detection reagent, often a europium-labeled antibody that recognizes the phosphorylated substrate, is then added. The signal, which is proportional to kinase activity, is read on a plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity) and the IC50 value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay (EC₅₀ Determination)

- Objective: To determine the effective concentration of Rineterkib required to inhibit 50% of cancer cell growth.
- Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive MAPK pathway activation, is commonly used.[1]
 - Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.
 - Compound Treatment: A serial dilution of Rineterkib is prepared in culture medium and added to the cells.
 - Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.
 - Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1]
 Luminescence is read on a plate reader.
 - Data Analysis: The data are normalized to vehicle-treated controls, and the EC₅₀ is calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **Rineterkib** in a living organism.
- Methodology:
 - Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.



- Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected subcutaneously into the flank of each mouse.[1][7]
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
- Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. Rineterkib is administered orally (p.o.) according to a defined schedule (e.g., once daily) and dose.[7]
- Monitoring: Tumor volume (calculated using the formula (Length x Width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

Rineterkib (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy in a broad, unselected patient population was limited, its development continues to be promising in the context of combination therapies. The ongoing clinical trials will be critical in defining the role of **Rineterkib** in the therapeutic arsenal for MAPK-driven cancers.

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- To cite this document: BenchChem. [Rineterkib (LTT462) discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181976#rineterkib-ltt462-discovery-and-development]

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